GJ103 sodium salt
Overview
Description
GJ103 (sodium) is a read-through compound that can induce the read-through of premature stop codons. This compound has shown potential in the research of genetic disorders caused by nonsense mutations. It is an active analog of the read-through compound GJ072 and has demonstrated similar read-through activity as RTC13 or RTC14 but is more tolerable to ataxia-telangiectasia cells .
Mechanism of Action
- Its role is to promote the incorporation of an amino acid (usually glycine ) at the premature stop codon, allowing translation to continue beyond the original termination point .
- This read-through mechanism restores the expression of functional proteins that would otherwise be truncated .
- Downstream effects include the production of full-length proteins that contribute to normal cellular function .
- Impact on Bioavailability : GJ103 sodium salt’s bioavailability depends on its cellular uptake and stability .
- Cellular effects include the restoration of functional proteins, potentially alleviating symptoms associated with genetic disorders caused by nonsense mutations .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
GJ103 (sodium) is synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent modifications to introduce the sodium salt. The synthetic route typically involves the following steps:
- Formation of the triazole ring by reacting 3-methoxyphenylhydrazine with 2-pyridinecarboxaldehyde.
- Introduction of the thioacetic acid moiety to the triazole ring.
- Conversion of the carboxylic acid group to its sodium salt form .
Industrial Production Methods
Industrial production of GJ103 (sodium) involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
GJ103 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert GJ103 (sodium) to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GJ103 (sodium) .
Scientific Research Applications
GJ103 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the read-through of premature stop codons and the effects of nonsense mutations.
Biology: Investigated for its potential to restore the function of genes with nonsense mutations.
Medicine: Explored as a potential therapeutic agent for genetic disorders caused by nonsense mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
GJ103 (sodium) is compared with other similar compounds such as:
GJ072: An active analog with similar read-through activity.
GJ106, GJ109, and GJ111: Other analogs that demonstrate read-through activity in various assays.
RTC13 and RTC14: Compounds with similar read-through activity but less tolerable to ataxia-telangiectasia cells
The uniqueness of GJ103 (sodium) lies in its higher tolerability and effectiveness in inducing read-through of premature stop codons compared to other compounds .
Properties
IUPAC Name |
sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQBXAUOWUATD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.